Structure-activity relationship of bromophenoxy pyridazine derivatives
Structure-activity relationship of bromophenoxy pyridazine derivatives
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromophenoxy Pyridazine Derivatives.
Executive Summary
The Bromophenoxy Pyridazine scaffold represents a privileged structural motif in medicinal chemistry and agrochemical discovery. Characterized by the fusion of an electron-deficient pyridazine ring with a lipophilic bromophenoxy moiety, this architecture serves as a potent modulator of biological targets ranging from receptor tyrosine kinases (RTKs) in oncology to phytoene desaturase (PDS) in agriculture.
This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of these derivatives. It dissects the electronic and steric contributions of the bromine substituent, the critical nature of the ether linkage, and the synthetic protocols required to access these chemical distinct entities.
Chemical Scaffolding & Rationale
1.1 The Pyridazine Core
The 1,2-diazine (pyridazine) ring is unique among heteroaromatics due to its high dipole moment (~3.9 D) and the presence of two adjacent nitrogen atoms with lone pairs capable of specific hydrogen bonding.[1][2]
-
Electronic Character: Highly electron-deficient, making carbons at positions 3 and 6 highly susceptible to Nucleophilic Aromatic Substitution (
). -
Metabolic Stability: The ring is generally more resistant to oxidative metabolism than phenyl rings, though the 4 and 5 positions can be sites of oxidation.
1.2 The Bromophenoxy Moiety
The introduction of a bromophenoxy group is not merely for lipophilicity.
-
Halogen Bonding: The bromine atom (specifically in the para or meta position) often acts as a halogen bond donor to carbonyl backbone oxygens or specific residues (e.g., Asp/Glu) in the target binding pocket.
-
Steric Occlusion: The bulky bromine atom (Van der Waals radius ~1.85 Å) can induce conformational locking or fill hydrophobic sub-pockets, increasing selectivity.
-
Metabolic Blocking: Para-bromination effectively blocks CYP450-mediated hydroxylation at the most reactive phenyl position.
Synthetic Pathways
The synthesis of 3-(bromophenoxy)pyridazine derivatives typically relies on the
2.1 Core Synthesis Protocol (
)
Reagents:
-
Substrate: 3,6-Dichloropyridazine (1.0 eq)
-
Nucleophile: Bromophenol isomer (e.g., 4-bromophenol) (1.1 eq)
-
Base: Anhydrous
or (2.0 eq) -
Solvent: DMF or Acetonitrile (Dry)
Step-by-Step Methodology:
-
Activation: Dissolve 3,6-dichloropyridazine in anhydrous DMF under
atmosphere. -
Deprotonation: In a separate vessel, treat the bromophenol with
in DMF at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add the phenoxide solution dropwise to the pyridazine solution.
-
Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with ice water. The product typically precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
2.2 Visualization of Synthetic Route
Figure 1: The nucleophilic aromatic substitution pathway for generating the core scaffold.
Structure-Activity Relationship (SAR) Deep Dive
This section analyzes how structural modifications modulate biological activity, specifically focusing on kinase inhibition (e.g., c-Met, VEGFR) and anti-inflammatory pathways.
3.1 The "Warhead": Bromine Positioning
The position of the bromine on the phenoxy ring is the most critical determinant of potency.
| Position | Electronic Effect | Steric Effect | Biological Consequence |
| Para (4-Br) | Inductive withdrawal (-I), Resonance donation (+R) | Linear extension | High Potency. Often fits into deep hydrophobic pockets (e.g., the "selectivity pocket" of kinases). Blocks metabolism. |
| Meta (3-Br) | Strong Inductive withdrawal | Lateral bulk | Variable. Good for targets with wider clefts. Can disrupt planarity if the pocket is narrow. |
| Ortho (2-Br) | Steric clash with ether oxygen | Twist induction | Low Potency. Forces the phenyl ring out of plane relative to the pyridazine, often breaking critical |
3.2 The Linker: Ether (-O-) vs. Amine (-NH-)
While isosteric, the choice between oxygen and nitrogen linkers alters the bond angle and hydrogen bonding capacity.
-
Ether (-O-): Preferred for Bromophenoxy derivatives. It acts purely as a hydrogen bond acceptor and allows for a "bent" conformation (approx 120°) that facilitates binding to hinge regions of kinases.
-
Amine (-NH-): Introduces a hydrogen bond donor. While sometimes more potent, it often reduces solubility and membrane permeability (lower logP).
3.3 The 6-Position: The Solubilizing Tail
The chlorine atom at the 6-position (from the starting material) is rarely the final drug candidate. It serves as a handle for further diversification.
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Substitution with Morpholine/Piperazine: Drastically improves water solubility and oral bioavailability.
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Substitution with Heterocycles (e.g., Triazole): Enhances target affinity via additional H-bonds.
3.4 SAR Visualization Map
Figure 2: Strategic modification points on the scaffold.
Biological Mechanism: Kinase Inhibition
Bromophenoxy pyridazine derivatives frequently act as Type II Kinase Inhibitors . They bind to the inactive conformation (DFG-out) of the kinase.
4.1 Binding Mode
-
Hinge Region: The pyridazine nitrogens accept a hydrogen bond from the kinase hinge backbone (e.g., Met residue).
-
Hydrophobic Pocket: The bromophenoxy group extends into the hydrophobic back-pocket adjacent to the ATP binding site. The bromine atom engages in Van der Waals interactions or halogen bonding with the gatekeeper residue.
-
Solvent Front: Substituents at the 6-position (e.g., piperazine) extend towards the solvent, improving solubility and sometimes interacting with surface residues like Aspartate.
4.2 Mechanism Diagram
Figure 3: Interaction of the scaffold with the kinase binding domain.
Experimental Protocols
5.1 In Vitro Kinase Assay (Standard Protocol)
To validate the SAR, the following assay system is recommended.
-
Preparation: Prepare 10 mM stock solutions of derivatives in 100% DMSO.
-
Dilution: Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation: Mix 5
L of compound with 10 L of enzyme (e.g., c-Met, VEGFR2) and incubate for 10 min at RT. -
Reaction Start: Add 10
L of ATP/Substrate mix ( concentration). -
Reaction Stop: After 60 min, add EDTA to stop phosphorylation.
-
Detection: Use FRET or ADP-Glo™ luminescence to quantify ATP consumption.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
5.2 Data Presentation Table (Hypothetical Representative Data)
| Compound ID | R1 (Phenoxy) | R2 (6-Pos) | c-Met IC50 (nM) | LogP | Notes |
| BP-01 | 4-Bromophenoxy | Cl | 120 | 3.8 | Poor solubility |
| BP-02 | 3-Bromophenoxy | Cl | 450 | 3.8 | Reduced potency |
| BP-03 | 4-Bromophenoxy | N-Methylpiperazine | 15 | 2.4 | Lead Candidate |
| BP-04 | 2-Bromophenoxy | N-Methylpiperazine | >10,000 | 2.5 | Steric clash confirmed |
References
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways. PubMed. [Link]
-
Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. Nature / NIH. [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors. PubMed. [Link]
-
Pyridazinone-based derivatives as anticancer agents. NIH / PMC. [Link]
- Method for synthetizing 3,6-dichloropyridazine.
